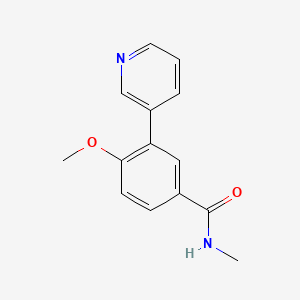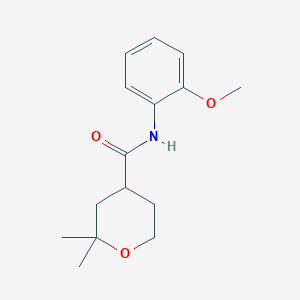
4-methoxy-N-methyl-3-(3-pyridinyl)benzamide
Übersicht
Beschreibung
4-methoxy-N-methyl-3-(3-pyridinyl)benzamide, also known as GW 501516, is a synthetic compound that belongs to the class of selective androgen receptor modulators (SARMs). It was initially developed as a potential treatment for metabolic and cardiovascular diseases, but it has gained popularity in the fitness industry due to its ability to enhance endurance and performance.
Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Research
4-methoxy-N-methyl-3-(3-pyridinyl)benzamide has been utilized as a selective serotonin 1A (5-HT(1A)) molecular imaging probe in Alzheimer's disease (AD) research. A study by Kepe et al. (2006) employed this compound in conjunction with positron emission tomography (PET) to quantify 5-HT(1A) receptor densities in the brains of Alzheimer's disease patients, subjects with mild cognitive impairment, and controls. The findings revealed significant decreases in receptor densities in both hippocampi and raphe nuclei of AD patients, correlating these decreases with clinical symptoms and decreased glucose utilization. This research underscores the compound's potential in understanding and diagnosing neurodegenerative diseases Kepe et al., 2006.
Antioxidant Activity
A novel derivative, 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, was analyzed for its molecular structure and antioxidant properties by Demir et al. (2015). The research utilized X-ray diffraction, IR spectroscopy, and quantum chemical computation to determine the molecular geometry and vibrational frequencies of the compound. Additionally, its antioxidant properties were evaluated using the DPPH free radical scavenging test, highlighting its potential as an antioxidant agent Demir et al., 2015.
Glucokinase Activation for Diabetes Treatment
Research by Park et al. (2014) identified a benzamide derivative, 3-(4-methanesulfonylphenoxy)-N-[1-(2-methoxy-ethoxymethyl)-1H-pyrazol-3-yl]-5-(3-methylpyridin-2-yl)-benzamide, as a potent glucokinase activator. This compound demonstrated significant potential in treating type 2 diabetes mellitus through stimulating increases in glucose uptake and glucokinase activity in rat hepatocytes, suggesting its promise as a therapeutic agent Park et al., 2014.
Anxiogenic Properties Study
Alpha3IA, a compound structurally related to 4-methoxy-N-methyl-3-(3-pyridinyl)benzamide, was explored for its anxiogenic properties by Atack et al. (2005). This study focused on its selective affinity and inverse agonist efficacy for GABA(A) receptors containing the alpha3 subunit. It was found to cause behavioral disruption and exhibit anxiogenic-like effects in rats, contributing to our understanding of GABA(A) receptors' role in anxiety Atack et al., 2005.
Anticancer Activity
G. Mohan et al. (2021) synthesized a series of N-[2-(4-methoxyanilino)-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]benzamides and evaluated their anticancer activity against several human cancer cell lines, including MCF-7, A549, DU-145, and MDA MB-231. This research highlights the potential of benzamide derivatives, including compounds structurally related to 4-methoxy-N-methyl-3-(3-pyridinyl)benzamide, in cancer treatment G. Mohan et al., 2021.
Eigenschaften
IUPAC Name |
4-methoxy-N-methyl-3-pyridin-3-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-15-14(17)10-5-6-13(18-2)12(8-10)11-4-3-7-16-9-11/h3-9H,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQXLLJPZVZXCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)OC)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-2,4-imidazolidinedione](/img/structure/B4062606.png)

![2-{[3-cyano-4-(2-furyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-1-naphthylacetamide](/img/structure/B4062615.png)
![methyl 6-[(2-chlorobenzyl)thio]-5-cyano-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B4062626.png)
![N-{2-[(benzylamino)carbonyl]-4-chlorophenyl}-2,4-dichlorobenzamide](/img/structure/B4062636.png)
![4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[(2-chlorobenzyl)thio]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B4062650.png)
![N-cyclopentyl-3-(3-hydroxyisoxazol-5-yl)-N-[(5-methyl-2-thienyl)methyl]propanamide](/img/structure/B4062656.png)
![N-[2-(dimethylamino)ethyl]-3-fluorobenzamide hydrochloride](/img/structure/B4062667.png)

![5-tricyclo[4.3.1.1~3,8~]undec-1-yl-1,3,4-thiadiazol-2-amine](/img/structure/B4062688.png)
![3a'-(4-fluorophenyl)dihydrodispiro[cyclohexane-1,3'-furo[3,2-b]furan-6',1''-cyclohexane]-2',5'-dione](/img/structure/B4062691.png)
![2-amino-9-(4-chlorophenyl)-4-methyl-7-oxo-6,7,8,9-tetrahydropyrido[2',3':4,5]thieno[2,3-b]pyridine-3-carbonitrile](/img/structure/B4062699.png)
![1-benzyl-4-{5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}piperazine hydrochloride](/img/structure/B4062703.png)
![5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4062716.png)